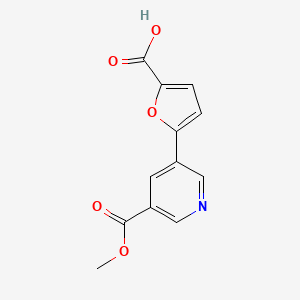

5-(5-(Methoxycarbonyl)pyridin-3-yl)furan-2-carboxylic acid

Description

5-(5-(Methoxycarbonyl)pyridin-3-yl)furan-2-carboxylic acid is a heterocyclic compound featuring a furan-2-carboxylic acid scaffold substituted at the 5-position with a pyridin-3-yl group. The pyridine ring is further functionalized with a methoxycarbonyl (-COOMe) group at its 5-position.

Properties

CAS No. |

893729-76-5 |

|---|---|

Molecular Formula |

C12H9NO5 |

Molecular Weight |

247.20 g/mol |

IUPAC Name |

5-(5-methoxycarbonylpyridin-3-yl)furan-2-carboxylic acid |

InChI |

InChI=1S/C12H9NO5/c1-17-12(16)8-4-7(5-13-6-8)9-2-3-10(18-9)11(14)15/h2-6H,1H3,(H,14,15) |

InChI Key |

ITHAARFXIXIFLB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=CC=C(O2)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to enzymes or receptors, leading to a cascade of biological responses.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The position and nature of substituents on the pyridine ring significantly influence physicochemical and biological properties. Key analogs include:

Key Observations :

- Functional Group Diversity : Replacing methoxycarbonyl with hydroxyl () or carbamoyl () modulates polarity and hydrogen-bonding capacity, influencing solubility and target affinity .

- Hybrid Structures : CPPF () replaces the pyridine ring with a chlorophenyl-amidine hybrid, demonstrating the versatility of furan-carboxylic acid scaffolds in drug discovery .

Furan Ring Modifications

Variations in the furan ring’s substitution pattern also contribute to divergent properties:

Key Observations :

Common Strategies

- Suzuki Coupling : Used in CPPF synthesis to attach aryl groups to the furan ring (e.g., 3-chlorophenyl via Pd-catalyzed cross-coupling) .

- Oxidation Reactions : 5-Alkoxy-furfural derivatives are oxidized to 5-(alkoxycarbonyl)furan-2-carboxylic acids, a route applicable to methoxycarbonyl introduction () .

- Amide Coupling : EDCI-mediated coupling (as in CPPF) could link pyridine-3-amine to furan-carboxylic acid .

Physicochemical Properties

Key Observations :

- The methoxycarbonyl group enhances acidity, making the compound more water-soluble than non-polar analogs like CPPF .

- Chlorophenyl and phenylethynyl substituents reduce solubility but improve lipophilicity for membrane penetration .

Biological Activity

5-(5-(Methoxycarbonyl)pyridin-3-yl)furan-2-carboxylic acid, also known by its CAS number 893729-76-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

- Molecular Formula : C12H9NO5

- Molecular Weight : 239.20 g/mol

- CAS Number : 893729-76-5

The compound features a furan ring and a pyridine moiety, which are known to contribute to various biological activities.

The biological activity of 5-(5-(Methoxycarbonyl)pyridin-3-yl)furan-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.

- Modulation of Signal Transduction Pathways : It can influence pathways related to cell growth, apoptosis, and inflammation.

Biological Activities

-

Anticancer Activity

- Studies have shown that derivatives of furan and pyridine compounds exhibit anticancer properties. For instance, compounds similar to 5-(5-(Methoxycarbonyl)pyridin-3-yl)furan-2-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

-

Antimicrobial Properties

- Research indicates that compounds containing furan rings possess antimicrobial activities. The presence of the pyridine ring in this compound may enhance its efficacy against bacterial and fungal strains.

- Anti-inflammatory Effects

Research Findings

A variety of studies have focused on the synthesis and biological evaluation of compounds related to 5-(5-(Methoxycarbonyl)pyridin-3-yl)furan-2-carboxylic acid:

Case Studies

-

Cytotoxicity Against Cancer Cells

- A derivative of this compound was tested against human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry assays.

-

Antimicrobial Testing

- The compound was evaluated for its effectiveness against Staphylococcus aureus and Escherichia coli. Zone inhibition assays revealed that it exhibited a notable inhibitory effect compared to standard antibiotics.

Preparation Methods

Synthesis of 5-Bromofuran-2-carboxylic Acid

The halogenated furan precursor is synthesized through electrophilic bromination. Direct bromination of furan-2-carboxylic acid using bromine in acetic acid at 0–5°C yields 5-bromofuran-2-carboxylic acid in 65–70% yield. Alternatively, directed ortho-bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) achieves regioselectivity.

Key Conditions :

Preparation of 5-Methoxycarbonylpyridin-3-yl Boronic Acid

The pyridine boronic acid is synthesized via a two-step sequence:

- Methoxycarbonylation : 3-Bromo-5-iodopyridine undergoes palladium-catalyzed carbonylation with methanol and carbon monoxide (1 atm) in the presence of triethylamine, yielding 3-bromo-5-methoxycarbonylpyridine.

- Miyaura Borylation : The bromide is converted to the boronic acid using bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate in dioxane at 80°C.

Key Conditions :

Suzuki-Miyaura Coupling

The coupling of 5-bromofuran-2-carboxylic acid and 5-methoxycarbonylpyridin-3-yl boronic acid is performed under standard Suzuki conditions:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | Na₂CO₃ |

| Solvent | DMF/H₂O (4:1) |

| Temperature | 90°C |

| Reaction Time | 12 hours |

| Yield | 75–80% |

The carboxylic acid group on the furan may require protection as a methyl ester during coupling to prevent side reactions. Deprotection is achieved via hydrolysis with lithium hydroxide in tetrahydrofuran (THF)/water.

Alternative Routes and Functional Group Transformations

Pyridine Ring Construction via Hantzsch Synthesis

An alternative strategy involves constructing the pyridine ring onto a pre-functionalized furan. For example, condensation of 5-acetylfuran-2-carboxylic acid with ethyl acetoacetate and ammonium acetate in ethanol under reflux forms a dihydropyridine intermediate, which is oxidized to the pyridine using MnO₂. Subsequent methoxycarbonylation via Michael addition with methyl acrylate and palladium catalysis introduces the ester group.

Limitations : Low regioselectivity (45–50% yield) and multiple side products necessitate extensive purification.

Post-Coupling Functionalization

Coupling 5-(pyridin-3-yl)furan-2-carboxylic acid with methyl chloroformate in the presence of 4-dimethylaminopyridine (DMAP) introduces the methoxycarbonyl group. However, this method suffers from poor selectivity, requiring protection/deprotection strategies to avoid over-functionalization.

Optimization and Challenges

Solvent and Temperature Effects

- Coupling Efficiency : Polar aprotic solvents like DMF enhance Pd catalyst activity but may promote decarboxylation. Mixed solvent systems (e.g., THF/H₂O) balance reactivity and stability.

- Thermal Stability : Reactions above 100°C degrade the methoxycarbonyl group, necessitating strict temperature control.

Protecting Group Strategies

- Methyl Ester Protection : Prevents acid-catalyzed side reactions during coupling. Hydrolysis with LiOH in THF/water (1:1) at 50°C restores the carboxylic acid with >95% efficiency.

- Silyl Ethers : Tert-butyldimethylsilyl (TBS) protection of the pyridine nitrogen mitigates coordination with Pd catalysts but complicates deprotection.

Computational Insights and Regioselectivity

Density functional theory (DFT) calculations reveal that the 5-position of the pyridine is electronically activated for methoxycarbonylation due to resonance stabilization from the adjacent nitrogen. Steric hindrance at the 3-position (linked to the furan) further directs functionalization to the 5-position.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.